Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate
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Overview
Description
Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate is a chemical compound with the molecular formula C₉H₁₅N₃O₄S It is known for its unique structure, which includes a carbamothioylhydrazinyl group attached to a propanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate typically involves the reaction of diethyl propanedioate with a hydrazine derivative. One common method includes the following steps:
Formation of the Enolate Ion: Diethyl propanedioate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Reaction with Hydrazine Derivative: The enolate ion is then reacted with a hydrazine derivative, such as thiosemicarbazide, under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioylhydrazinyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Cellular Pathways: Influencing signaling pathways within cells.
Comparison with Similar Compounds
Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate can be compared with similar compounds such as:
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Thiosemicarbazide derivatives: Compounds with similar functional groups, used in the synthesis of heterocycles.
Biological Activity
Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₄H₁₈N₂O₄S
- Molecular Weight : 302.37 g/mol
- CAS Number : Not specified in the available literature.
The unique structure includes a hydrazine derivative, which is significant in mediating various biological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antibacterial and antifungal properties. The presence of the hydrazine moiety is often linked to enhanced interaction with microbial targets, disrupting their cellular functions .
- Anticancer Potential : Research suggests that this compound may interfere with cellular pathways involved in tumor growth. The hydrazine derivative is known to inhibit key enzymes involved in cancer cell metabolism, potentially inducing apoptosis in malignant cells .
- Immunomodulatory Effects : Preliminary studies indicate that this compound may modulate immune responses, acting as an immunostimulant or immunosuppressant depending on the context. This duality could be beneficial in treating autoimmune diseases or enhancing immune response against tumors .
Case Studies
- Antimicrobial Screening : A study evaluated various derivatives of diethyl malonate compounds for their antimicrobial properties. The results showed that derivatives containing hydrazine groups exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : In vitro studies demonstrated that this compound reduced the viability of cancer cell lines by inducing apoptosis through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
- Immunomodulation : Another study explored the immunomodulatory effects of similar compounds, revealing that they could enhance lymphocyte proliferation and cytokine production, suggesting potential applications in immunotherapy .
Data Table: Biological Activities of this compound
Properties
CAS No. |
93505-49-8 |
---|---|
Molecular Formula |
C9H15N3O4S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate |
InChI |
InChI=1S/C9H15N3O4S/c1-3-15-7(13)6(8(14)16-4-2)5-11-12-9(10)17/h5,11H,3-4H2,1-2H3,(H3,10,12,17) |
InChI Key |
XJWFSMAESPWQKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNNC(=S)N)C(=O)OCC |
Origin of Product |
United States |
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